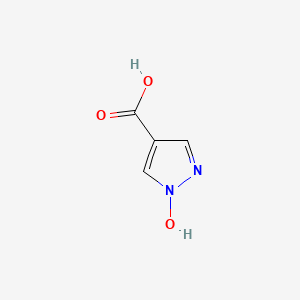
1-hydroxy-1H-Pyrazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-1H-Pyrazole-4-carboxylicacid is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the first position and a carboxylic acid group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid can be synthesized through several methods. One common approach involves heating an alkali metal or alkaline earth metal salt of 1-hydroxypyrazole . Another method includes the reaction of 1-hydroxypyrazole with an alkali metal or alkaline earth metal . These reactions typically require controlled heating and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of 1-hydroxypyrazole-4-carboxylic acid often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-hydroxy-1H-Pyrazole-4-carboxylicacid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl and carboxylic acid functional groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-hydroxypyrazole-4-carboxylic acid under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often targeting the carboxylic acid group.
Substitution: Substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce hydroxypyrazole derivatives with altered functional groups.
Scientific Research Applications
1-hydroxy-1H-Pyrazole-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxypyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival . The exact pathways and targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
1-hydroxy-1H-Pyrazole-4-carboxylicacid can be compared with other similar compounds, such as:
Pyrazole-4-carboxylic acid: Lacks the hydroxyl group at the first position, which can affect its reactivity and applications.
3(5)-Methyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group, which can influence its chemical properties and biological activities.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid:
The uniqueness of 1-hydroxypyrazole-4-carboxylic acid lies in its specific functional groups, which confer distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C4H4N2O3 |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-hydroxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)3-1-5-6(9)2-3/h1-2,9H,(H,7,8) |
InChI Key |
PBIVJIWDWPXVDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














